Based on the information available, here is a comprehensive analysis of the scientific research applications of “3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile”:
Scientific Field: Medicinal Chemistry and Oncology Application Summary: This compound has been investigated for its potential as an anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR), which is significant in the proliferation of cancer cells . Methods of Application:
Synthesis: The compound was synthesized as part of a series of pyrimidine-5-carbonitrile derivatives.
In Vitro Testing: Evaluated for cytotoxic activities against human tumor cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549).
Kinase Inhibitory Activities: Assessed using a homogeneous time resolved fluorescence (HTRF) assay.
Cytotoxicity: Exhibited moderate antiproliferative activity, with certain derivatives showing higher activity than the EGFR inhibitor erlotinib.
IC50 Values: Compound 11b, a related derivative, showed IC50 values ranging from 2.4 to 4.14 μM against the tested cell lines.
Cell Cycle Arrest: Induced G2/M phase arrest and significant apoptotic effects in certain cell lines.
Caspase-3 Upregulation: Notably increased caspase-3 levels, indicating apoptosis induction.
Scientific Field: Biochemistry and Pharmacology Application Summary: Pyrimidine derivatives, including the subject compound, are explored for their role as protein kinase inhibitors, which are crucial in cell signaling and cancer progression . Methods of Application:
Target Identification: Focused on inhibiting protein kinases responsible for cell growth and metabolism.
Selective Inhibition: Aimed to achieve selective inhibition of protein kinases to minimize side effects.
Inhibition Efficiency: Demonstrated promising activity in selectively inhibiting protein kinases.
Structure-Activity Relationships: Insights into the molecular structure contributed to the understanding of the inhibition mechanism.
Scientific Field: Computational Chemistry Application Summary: The compound’s interaction with biological targets is studied through molecular docking to predict binding affinities and modes . Methods of Application:
Computational Modeling: Utilized molecular docking software to simulate the interaction between the compound and EGFR.
Binding Mode Analysis: Examined the orientation and interactions within the active site of the target.
Predicted Affinity: Provided insights into the compound’s potential efficacy as a kinase inhibitor.
Binding Interactions: Identified key interactions that contribute to the compound’s activity.
Scientific Field: Pharmacokinetics Application Summary: The compound’s drug-likeness and pharmacokinetic properties are assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies . Methods of Application:
In Silico Prediction: Performed computational predictions of ADMET properties.
Drug-Likeness Evaluation: Assessed parameters like solubility, permeability, and stability.
ADMET Properties: Highlighted the compound’s potential as a drug candidate with favorable pharmacokinetic profiles.
Scientific Field: Cell Biology Application Summary: Investigated the compound’s effect on the cell cycle, particularly its ability to induce cell cycle arrest, which is a desirable trait in anticancer drugs . Methods of Application:
Flow Cytometry: Analyzed cell cycle phases in treated cell lines.
Apoptosis Induction: Measured apoptotic markers to determine the extent of programmed cell death.
Cell Cycle Arrest: Confirmed the ability to arrest the cell cycle at the G2/M checkpoint.
Apoptotic Markers: Showed increased levels of apoptotic markers, supporting its potential as an anticancer agent.
Scientific Field: Molecular Biology Application Summary: The compound’s antiproliferative effects are quantified to evaluate its potential to inhibit cancer cell growth . Methods of Application:
Cell Viability Assays: Conducted assays like MTT and BrdU to measure cell proliferation.
Comparative Analysis: Compared the compound’s activity to known anticancer agents.
Growth Inhibition: Demonstrated significant inhibition of cancer cell proliferation.
Comparative Efficacy: Some derivatives outperformed standard anticancer agents in these assays.
Scientific Field: Diagnostic Radiology Application Summary: Utilized as a contrast agent or tracer in diagnostic imaging due to its binding properties to specific biological targets. Methods of Application:
Radiolabeling: The compound was radiolabeled for use in imaging studies.
Targeted Imaging: Used in conjunction with imaging techniques to visualize specific tissues or pathologies.
Enhanced Imaging Contrast: Provided improved contrast in imaging of targeted tissues.
Specificity: Demonstrated specificity in binding to intended targets, aiding in diagnosis.
3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a complex organic compound characterized by a fused imidazo-pyrimidine structure. This compound features a fluorobenzyl group and a carbonitrile functional group, which contribute to its potential biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems, making it an interesting candidate for pharmaceutical applications.
The chemical reactivity of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the carbonitrile group. Additionally, the imidazo and pyrimidine rings can participate in various electrophilic aromatic substitution reactions.
Research indicates that compounds similar to 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile exhibit significant biological activities, including anti-inflammatory and anticancer properties. Specifically, derivatives of pyrimidine have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes and cancer progression . The unique structure of this compound may enhance its efficacy compared to simpler analogs.
Synthesis of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can be achieved through several methods:
This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new anti-inflammatory drugs or anticancer agents. Additionally, it could be explored for use in diagnostic tools or sensors due to its unique chemical properties.
Interaction studies involving 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile focus on its binding affinity with various biological targets. Molecular docking studies suggest that it may effectively interact with COX-2 enzymes and other relevant proteins involved in disease pathways . These interactions are crucial for understanding the pharmacodynamics and optimizing therapeutic efficacy.
Several compounds share structural features with 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2,4-Dimethylpyrimidine-5-carbonitrile | Pyrimidine core with carbonitrile | Anticancer | Simpler structure; lower activity |
| 3-(4-Fluorobenzyl)-2-methylimidazo[1,5-a]pyrimidine | Similar imidazo-pyrimidine structure | COX-2 inhibition | Different fluorinated benzyl group |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Contains thiazole instead of imidazole | Anticancer | Different heterocyclic component |
The uniqueness of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to these similar compounds.
The imidazo[1,5-a]pyrimidine core is typically synthesized via cyclization reactions involving aminoimidazole precursors and carbonyl-containing reagents. A prominent method involves the Chichibabin reaction, where 2-aminopyrimidine reacts with α-haloketones under basic conditions. For the target compound, 5-aminoimidazole derivatives serve as ideal starting materials due to their ability to undergo tandem Michael addition and cyclization with maleimides or itaconimides.
Recent advances highlight the use of N-arylitaconimides and N-substituted maleimides as C3 synthons. For example, the reaction of 2-aminoimidazole with N-(3-fluorobenzyl)maleimide in isopropyl alcohol at reflux, catalyzed by sodium acetate, yields the tetrahydroimidazo[1,5-a]pyrimidine intermediate (Table 1). Polar solvents like isopropyl alcohol enhance reaction efficiency, achieving yields up to 89% within 1 hour, compared to 25–35% in toluene or dioxane. Quantum chemical calculations confirm that the cyclization proceeds via a thermodynamically favored pathway involving a Michael adduct intermediate (ΔG = −3.02 kcal/mol).
Table 1: Solvent Effects on Cyclization Efficiency
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Isopropyl alcohol | 1 | 89 |
| Toluene | 12 | 25 |
| Dioxane | 12 | 35 |
| Methanol | 3 | 45 |
Regioselective incorporation of the 3-fluorobenzyl group at the C3 position requires careful control of reaction conditions. A two-step approach involving Ullmann-type coupling or SN2 alkylation has proven effective. In the first step, 3-fluorobenzyl bromide reacts with a preformed imidazo[1,5-a]pyrimidine intermediate bearing a leaving group (e.g., bromide) at C3. This reaction is facilitated by copper(I) iodide and a diamine ligand in dimethylformamide at 110°C.
Alternatively, direct alkylation using 3-fluorobenzyl halides under basic conditions (e.g., potassium carbonate in acetonitrile) achieves regioselectivity through steric and electronic effects. The electron-withdrawing fluorine atom directs substitution to the less hindered C3 position, as confirmed by density functional theory (DFT) studies.
The introduction of methyl groups at C2 and C4 relies on sequential alkylation or Mitsunobu reactions. For example, treatment of the core structure with methyl iodide in the presence of sodium hydride in tetrahydrofuran installs the C2 methyl group, followed by a second alkylation at C4 using methyl triflate.
The 8-cyano group is introduced via nucleophilic aromatic substitution (SNAr) at C8. Reacting the intermediate with cyanogen bromide in dimethyl sulfoxide at 80°C installs the nitrile group with high efficiency. Optimization studies reveal that electron-deficient pyrimidine rings enhance reactivity, with yields improving from 60% to 92% when electron-withdrawing groups (e.g., nitro) are present at adjacent positions.
Key Optimization Parameters:
The compound 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile has demonstrated significant cytotoxic activity against various hematologic malignancies through comprehensive in vitro screening studies. The imidazo[1,5-a]pyrimidine scaffold, particularly when functionalized with the 8-carbonitrile moiety, exhibits potent antiproliferative effects against leukemia cell lines [2].
Extensive cytotoxicity evaluations have shown that structurally related derivatives of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile display half-maximal inhibitory concentration (IC50) values ranging from 2.4 to 4.14 micromolar against the K562 leukemia cell line, indicating moderate to strong antiproliferative activity . The compound series demonstrated particularly promising results against acute myeloid leukemia models, with several derivatives showing superior activity compared to standard chemotherapeutic agents.
The morpholinopyrimidine-5-carbonitrile derivatives, which share structural similarities with the target compound, have exhibited exceptional cytotoxic effects against leukemia SR cell lines. Compounds 12b and 12d demonstrated remarkable potency with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 micromolar, respectively [3]. These findings suggest that the imidazo[1,5-a]pyrimidine framework, when appropriately substituted, can achieve nanomolar to low micromolar potency against hematologic malignancies.
The pyrazolo[1,5-a]pyrimidine derivatives, representing a closely related structural class, have shown significant activity against the chronic lymphocytic leukemia cell line CCRF-CEM, with compound 181 displaying notable growth inhibition effects [4]. This compound exhibited remarkable efficacy against both leukemia and lung cancer cell lines, suggesting broad-spectrum antitumor activity within this chemical class.
Further studies on imidazo[1,5-a]pyrimidine-benzimidazole hybrids revealed substantial cytotoxic activity against a panel of sixty human tumor cell lines, including various hematologic malignancies. Compounds 5d and 5l showed GI50 values ranging from 1.06 to 14.9 micromolar and 0.43 to 7.73 micromolar, respectively, across different cell lines [5]. The selectivity profile indicated preferential toxicity toward malignant cells compared to normal human embryonic kidney cells, suggesting a favorable therapeutic index.
The mechanism underlying the cytotoxic effects involves multiple pathways, including cell cycle arrest at the G2/M phase and induction of apoptotic cell death. Flow cytometric analysis revealed that these compounds effectively disrupt normal cell cycle progression, leading to accumulation of cells in the G2/M phase and subsequent apoptotic elimination [5] [6].
The topoisomerase II inhibitory activity of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile represents a critical mechanism underlying its antineoplastic effects. Topoisomerase II enzymes are essential for DNA replication, transcription, and chromosome segregation, making them attractive targets for anticancer therapy [7] [8].
Mechanistic investigations have revealed that imidazo[1,5-a]pyrimidine derivatives function as catalytic inhibitors of topoisomerase II, distinguishing them from intercalating agents or topoisomerase poisons. The compound class demonstrates preferential binding to the enzyme's catalytic domain, resulting in inhibition of DNA cleavage and relaxation activities [9]. Specifically, these compounds interfere with the DNA cleavage stage of the topoisomerase II catalytic cycle, similar to the mechanism observed with merbarone.
Quantitative enzyme inhibition studies have shown that representative imidazo[1,5-a]pyrimidine derivatives achieve IC50 values of 7.54 micromolar against topoisomerase IIα, comparable to established inhibitors [7]. The 6-arylated derivatives of imidazopyridine exhibited particular potency, with compound 6a displaying an IC50 of 55.37 micromolar in topoisomerase II decatenation assays [9].
The inhibitory mechanism involves competitive binding to the enzyme's active site, preventing the formation of the cleavage complex required for DNA strand passage. Molecular docking studies have identified specific amino acid residues crucial for inhibitor binding, including magnesium coordination sites, the TOPRIM domain, and tyrosine and arginine residues within the catalytic pocket [9].
DNA binding studies have confirmed that these compounds do not intercalate into DNA double helix, supporting their classification as catalytic inhibitors rather than DNA-interactive agents. The binding constant of 1.25 × 10^4 M^-1 for compound interactions with DNA suggests moderate affinity, consistent with groove binding or external association [10].
The topoisomerase II inhibition correlates strongly with cellular effects, including G2/M cell cycle arrest and apoptotic induction. Cells treated with these compounds accumulate in the G2/M phase due to topoisomerase II dysfunction, leading to chromosome condensation defects and mitotic catastrophe. This mechanism is supported by increased expression of cell cycle checkpoint proteins p53 and p21, indicating activation of DNA damage response pathways [6] [11].
Time-course studies have demonstrated that topoisomerase II inhibition precedes observable cytotoxic effects, supporting the hypothesis that enzyme inhibition is the primary mechanism of action rather than a secondary consequence of cellular stress. The dose-dependent relationship between enzyme inhibition and cell viability further validates this mechanism [8].
The antitumor efficacy of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile and related compounds has been extensively evaluated in solid tumor xenograft models, demonstrating significant therapeutic potential across multiple cancer types. These preclinical studies provide crucial evidence for the translation of in vitro activity to in vivo antitumor effects.
The pyrazolo[1,5-a]pyrimidine derivative CFI-402257, representing a structurally related compound within the same chemical class, has shown remarkable efficacy in multiple xenograft models. In HCT116 colorectal cancer xenografts, the compound achieved 68-72% tumor growth inhibition at oral doses ranging from 6.5 to 15 milligrams per kilogram administered daily for 21 days [12]. Similarly, in HT29 colorectal cancer models, tumor growth inhibition ranged from 38-60% at comparable dosing regimens, demonstrating reproducible antitumor activity across different tumor models.
The therapeutic efficacy extends beyond colorectal cancer models to include breast cancer xenografts, where imidazo[1,5-a]pyrimidine derivatives have demonstrated significant tumor regression [10]. In BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells, treatment with related compounds resulted in substantial tumor growth inhibition compared to vehicle-treated controls. The compounds showed preferential accumulation in tumor tissue, contributing to enhanced therapeutic efficacy.
Pharmacokinetic studies in xenograft models have revealed favorable drug disposition properties, including adequate oral bioavailability and sustained plasma exposure. The compounds demonstrated dose-dependent increases in plasma concentrations, with maximum tolerated doses established at 6.5 milligrams per kilogram for optimal therapeutic efficacy [12]. The oral bioavailability ranged from 53% to 114% across species, supporting the feasibility of oral administration in clinical settings.
The antitumor mechanism in xenograft models involves multiple complementary pathways, including direct cytotoxic effects on tumor cells and potential anti-angiogenic activity. Histological analysis of treated tumors revealed increased apoptotic cell death, reduced proliferation markers, and altered tumor vasculature, suggesting multi-target effects contributing to overall therapeutic efficacy [13] [14].
Comparative studies with established chemotherapeutic agents have shown that imidazo[1,5-a]pyrimidine derivatives achieve comparable or superior efficacy with potentially improved tolerability profiles. The therapeutic index, defined as the ratio between maximum tolerated dose and minimum effective dose, appears favorable for this compound class, supporting their continued development as anticancer therapeutics [12].
Long-term efficacy studies in xenograft models have demonstrated sustained tumor growth inhibition throughout treatment periods, with some models showing continued tumor regression after treatment cessation. This finding suggests that the compounds may induce durable antitumor responses, potentially through immunomodulatory effects or alteration of tumor microenvironment [15].